(Z)-甲酸2-(2-((环丙烷甲酰)亚胺)-6-氟苯并[3]噻唑-3(2H)-基)乙酯
货号 B2825230
CAS 编号:
865198-24-9
分子量: 308.33
InChI 键: SRFZOUBLNNZUFM-PEZBUJJGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of benzo[d]thiazol, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms of at least two different elements . In this case, the ring structure contains carbon, nitrogen, and sulfur atoms. The compound also contains a cyclopropane carboxyl group and a methyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.科学研究应用
- A synthetic approach to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones was developed via copper-promoted cascade reactions using 2-amino-3-iodochromones and amines as substrates. These tricyclic compounds were obtained with moderate to good yields .
- Several synthesized compounds from this reaction exhibited potent anti-inflammatory activities, making them valuable candidates for drug development .
- Functionalized 2-imino-2H-chromenes have attracted attention as potential PTK inhibitors. These compounds play a crucial role in regulating cell signaling pathways and are relevant in cancer therapy .
- The same class of compounds, 2-imino-2H-chromenes , has also shown promise as anticancer agents. Their unique chemical structure and potential interactions with cellular targets make them interesting candidates for further investigation .
- The synthesis of 2-imino-2H-chromene-3-carboxamides via Knoevenagel condensation has yielded compounds with excellent yield and high atom economy. These derivatives exhibit antimicrobial properties and could be explored for their efficacy against various pathogens .
Anti-Inflammatory Activity
Tyrosine Kinase (PTK) Inhibitors
Anticancer Properties
Antimicrobial Agents
未来方向
属性
IUPAC Name |
methyl 2-[2-(cyclopropanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-20-12(18)7-17-10-5-4-9(15)6-11(10)21-14(17)16-13(19)8-2-3-8/h4-6,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFZOUBLNNZUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看